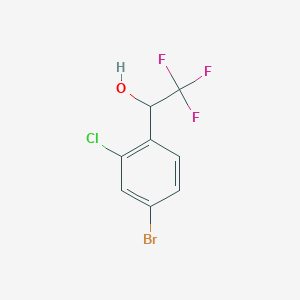
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated phenyl trifluoroethanols often involves multi-step chemical processes, incorporating halogenation, nucleophilic substitution, and carbonyl reduction steps. For instance, similar compounds have been synthesized through reactions involving halogenated benzene derivatives and trifluoroethylated agents, showcasing the complexity and versatility of synthetic routes for such halogenated organic molecules (Dominika N. Lastovickova et al., 2018).
Molecular Structure Analysis
The molecular structure of halogenated phenyl trifluoroethanols is characterized by the presence of electronegative halogen atoms and a trifluoromethyl group, which significantly influence the electronic distribution and physical properties of the molecule. X-ray crystallography and molecular modeling studies provide insights into the bond lengths, angles, and overall geometry, which are crucial for understanding the reactivity and interactions of the compound (A. Bakheit et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Grignard Reactions and Fluorine Compounds Synthesis : Halothane, under certain conditions, can participate in Grignard reactions. These reactions have been used to synthesize various fluorine compounds. For instance, Halothane's reaction with ketones in the presence of magnesium leads to unexpected alpha-(1-bromo-1-chloro-2,2,2-trifluoroethyl)alcohols (Takagi et al., 1996), and similar reactions with aldehydes yield alpha-(1-chloro-2,2,2-trifluoroethyl)alcohols (Dmowski, 2011).
Synthesis of Sulfides and Heterocycles : Halothane is used in the synthesis of structurally diverse sulfides, which are further used in synthesizing biologically potent heterocycles (Pustovit et al., 2010).
Applications in Organic Chemistry
Building Block for Fluorine Compounds : Halothane serves as a building block for various fluorine-containing compounds, especially those with the CF3 group, through organometallic and radical reactions (Dmowski, 2011).
Substituent Effects in Solvolysis : It has been used in studies examining the effects of substituents on the solvolysis rates of certain fluorinated compounds (Fujio et al., 1997).
Halofluorination Studies : Reactions of Halothane with various compounds have been explored to study halofluorination processes (Kremlev & Haufe, 1998).
Unique Chemical Reactions
Unusual Grignard Reactions : Halothane undergoes abnormal Grignard reactions with ketones, leading to unique fluorine compounds (Takagi et al., 1992).
Sodium Dithionite Initiated Reactions : These reactions with Halothane lead to the synthesis of compounds like trifluoromethyl-bis(trimethoxyphenyl)methane (Dmowski et al., 2009).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNHERMFTKJUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)
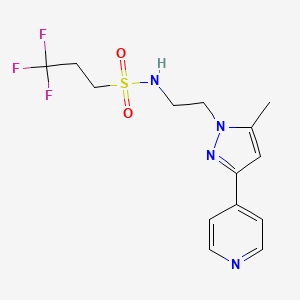

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)
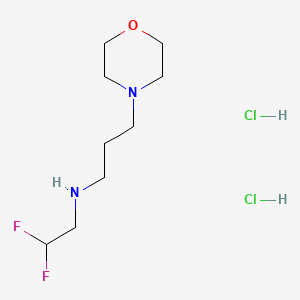
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)


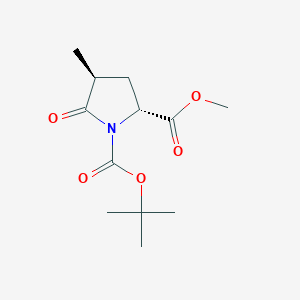
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)
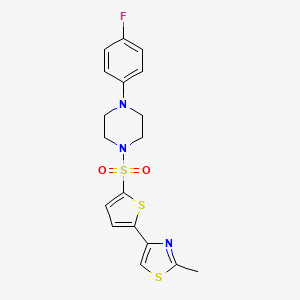

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)